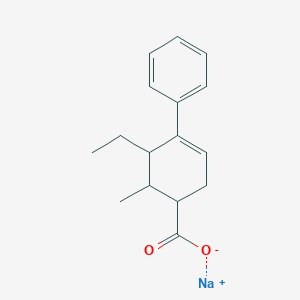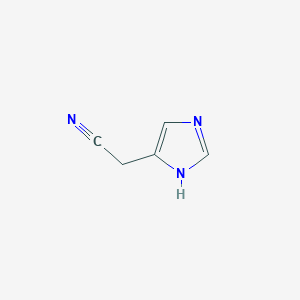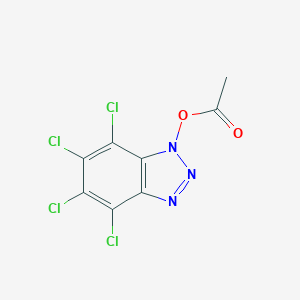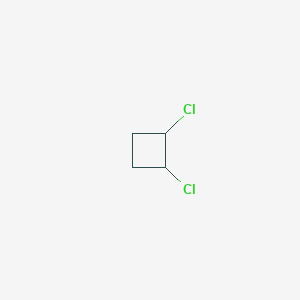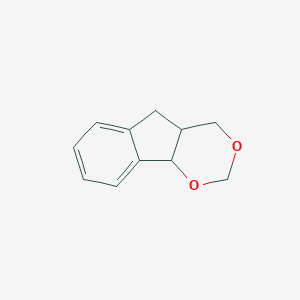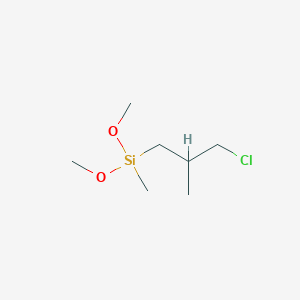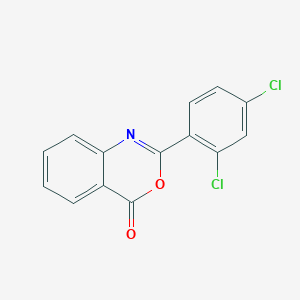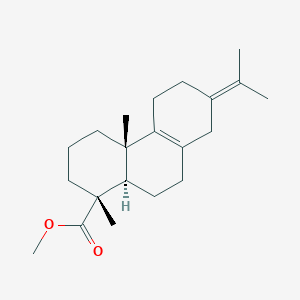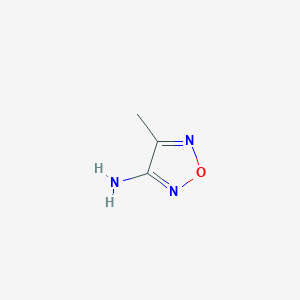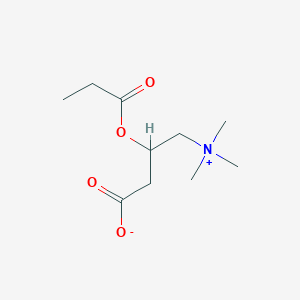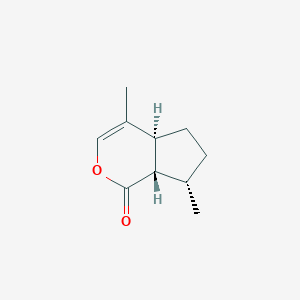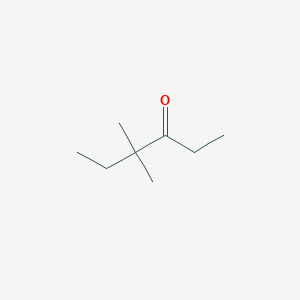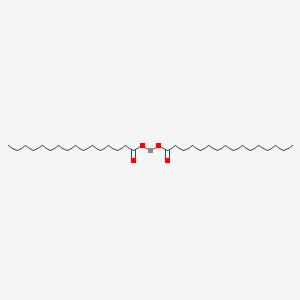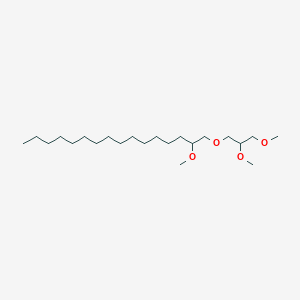
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane, also known as DMPHM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of long-chain aliphatic compounds and is commonly used as a non-toxic and non-ionic surfactant in various biochemical and biophysical experiments.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has been widely used in various scientific research applications, including membrane protein crystallization, lipid bilayer studies, and drug delivery systems. It has been reported that 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can improve the stability and solubility of membrane proteins, which are crucial for their structural and functional studies. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can also be used as a surfactant to form stable lipid bilayers, which are essential for studying the properties and functions of cell membranes. Additionally, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be incorporated into drug delivery systems to enhance drug solubility and bioavailability.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane is not well understood. However, it is believed that 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane interacts with the lipid bilayer and membrane proteins to form stable complexes. These complexes can stabilize the membrane proteins and prevent their denaturation. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can also alter the physical properties of the lipid bilayer, such as its fluidity and permeability, which can affect the functions of membrane proteins.
Efectos Bioquímicos Y Fisiológicos
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has been reported to have minimal biochemical and physiological effects, which makes it an ideal surfactant for various scientific research applications. It is non-toxic and non-ionic, which means it does not interfere with the functions of biological molecules. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has low surface tension and high solubility, which makes it an efficient surfactant for various experimental procedures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane in lab experiments include its non-toxicity, non-ionic nature, and high solubility. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can improve the stability and solubility of membrane proteins, which are crucial for their structural and functional studies. However, the limitations of using 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane include its high cost and limited availability. Moreover, the purity and yield of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be affected by various factors such as the quality of reagents and reaction conditions.
Direcciones Futuras
There are several future directions for the research and development of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane. Firstly, the mechanism of action of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane needs to be further elucidated to understand its interactions with lipids and membrane proteins. Secondly, the synthesis method of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane needs to be optimized to improve its purity and yield. Thirdly, the potential applications of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane in drug delivery systems need to be explored further to improve the solubility and bioavailability of drugs. Lastly, the toxicity and biocompatibility of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane need to be studied to assess its safety for in vivo applications.
Conclusion:
In conclusion, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a non-toxic and non-ionic surfactant that can improve the stability and solubility of membrane proteins and lipid bilayers. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be incorporated into drug delivery systems to enhance drug solubility and bioavailability. There are several future directions for the research and development of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane, including elucidating its mechanism of action, optimizing its synthesis method, exploring its potential applications in drug delivery, and assessing its safety for in vivo applications.
Métodos De Síntesis
The synthesis of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane involves the reaction of 2-bromo-1-(2,3-dimethoxypropoxy)hexadecane with methoxide ion in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and at elevated temperatures to yield the desired product. The purity and yield of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be improved by using various purification techniques such as column chromatography and recrystallization.
Propiedades
Número CAS |
16725-44-3 |
|---|---|
Nombre del producto |
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane |
Fórmula molecular |
C22H46O4 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
1-(2,3-dimethoxypropoxy)-2-methoxyhexadecane |
InChI |
InChI=1S/C22H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24-3)19-26-20-22(25-4)18-23-2/h21-22H,5-20H2,1-4H3 |
Clave InChI |
OABTVGQAESOYDP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(COCC(COC)OC)OC |
SMILES canónico |
CCCCCCCCCCCCCCC(COCC(COC)OC)OC |
Sinónimos |
1,2-Dimethoxy-3-[(2-methoxyhexadecyl)oxy]propane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



